2,3,4-TRI-O-ACETYL-1-AZIDO-1-DEOXY-BETA-D-ARABINOPYRANOSYL CYANIDE 2,3,4-TRI-O-ACETYL-1-AZIDO-1-DEOXY-BETA-D-ARABINOPYRANOSYL CYANIDE
Brand Name: Vulcanchem
CAS No.: 168567-91-7
VCID: VC0069808
InChI: InChI=1S/C12H14N4O7/c1-6(17)21-9-4-20-12(5-13,15-16-14)11(23-8(3)19)10(9)22-7(2)18/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1
SMILES: CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-]
Molecular Formula: C12H14N4O7
Molecular Weight: 326.26 g/mol

2,3,4-TRI-O-ACETYL-1-AZIDO-1-DEOXY-BETA-D-ARABINOPYRANOSYL CYANIDE

CAS No.: 168567-91-7

Main Products

VCID: VC0069808

Molecular Formula: C12H14N4O7

Molecular Weight: 326.26 g/mol

2,3,4-TRI-O-ACETYL-1-AZIDO-1-DEOXY-BETA-D-ARABINOPYRANOSYL CYANIDE - 168567-91-7

CAS No. 168567-91-7
Product Name 2,3,4-TRI-O-ACETYL-1-AZIDO-1-DEOXY-BETA-D-ARABINOPYRANOSYL CYANIDE
Molecular Formula C12H14N4O7
Molecular Weight 326.26 g/mol
IUPAC Name [(3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-6-cyanooxan-3-yl] acetate
Standard InChI InChI=1S/C12H14N4O7/c1-6(17)21-9-4-20-12(5-13,15-16-14)11(23-8(3)19)10(9)22-7(2)18/h9-11H,4H2,1-3H3/t9-,10-,11+,12+/m1/s1
Standard InChIKey MNQOBHCPCLXJGP-WYUUTHIRSA-N
Isomeric SMILES CC(=O)O[C@@H]1CO[C@]([C@H]([C@@H]1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-]
SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-]
Canonical SMILES CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)(C#N)N=[N+]=[N-]
PubChem Compound 10991000
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator